1-(2-Bromo-4-hydroxyphényl)éthanone

Vue d'ensemble

Description

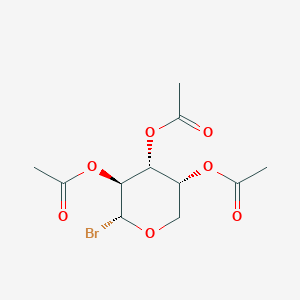

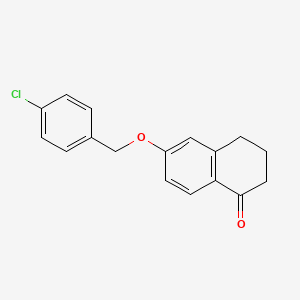

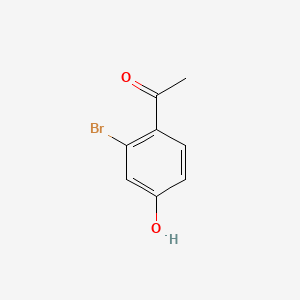

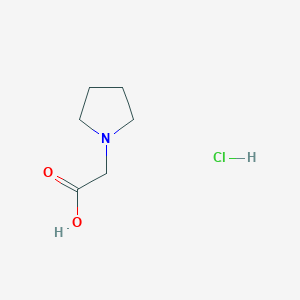

1-(2-Bromo-4-hydroxyphenyl)ethanone is a brominated aromatic ketone that serves as a key intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block for more complex organic molecules.

Synthesis Analysis

The synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone has been improved to achieve a yield of 64.7% with a purity of 90.2%, using bromine as the brominating reagent starting from 1-(4-hydroxyphenyl)ethanone . Another related compound, 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, was synthesized through a 7-step procedure starting from a related methanone, showcasing the versatility of brominated aromatic ketones in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various computational methods and experimental techniques such as X-ray diffraction. For instance, the structure of a dihydro-1H-pyrazol-1-yl derivative of a brominated phenyl ethanone was optimized and analyzed using Gaussian09 software, revealing insights into the geometrical parameters and stability of the molecule . Similarly, the crystal structure of a bis(4-bromophenyl) derivative was determined, providing valuable information on the planarity of the newly formed pyrrole ring within the crystal structure .

Chemical Reactions Analysis

Brominated aromatic ketones like 1-(2-Bromo-4-hydroxyphenyl)ethanone can undergo various chemical reactions due to the presence of reactive functional groups. For example, the compound can be used as a precursor for the synthesis of liquid crystalline polyethers, demonstrating its utility in creating materials with specific phase transition temperatures and thermodynamic parameters . Additionally, the compound can be involved in the synthesis of photoremovable protecting groups for carboxylic acids, indicating its role in photochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of bromine and hydroxyl groups can affect the compound's melting point, solubility, and reactivity. For example, the crystal structure of a chlorinated derivative of a similar compound was analyzed, showing that the crystal units are stabilized by intramolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's behavior in solid-state . The synthesis and characterization of a naphthalene derivative also highlight the importance of spectral data in determining the properties of such compounds .

Applications De Recherche Scientifique

Synthèse de composés pharmaceutiques

La 1-(2-Bromo-4-hydroxyphényl)éthanone est utilisée dans la synthèse de divers médicaments pharmaceutiques. Sa structure sert d'intermédiaire clé dans la production de médicaments de type adrénaline . La réactivité de l'atome de brome et la capacité du groupe hydroxyle phénolique à participer à d'autres transformations chimiques en font un précurseur précieux dans le développement de médicaments.

Synthèse organique

En chimie organique, ce composé est utilisé dans la synthèse de molécules complexes. Il sert de bloc de construction pour la construction de structures plus élaborées par le biais de réactions telles que la substitution aromatique nucléophile ou comme matière première pour des réactions de couplage croisé .

Science des matériaux

Les propriétés du composé sont explorées en science des matériaux pour le développement de nouveaux matériaux. Sa structure phénolique pourrait être intégrée à des polymères ou des revêtements pour conférer des caractéristiques spécifiques telles que la résistance au feu ou la stabilité aux UV .

Chimie analytique

En chimie analytique, la this compound peut être utilisée comme composé standard ou de référence. Elle aide à l'étalonnage des instruments et garantit la précision des méthodes analytiques .

Applications industrielles

Industriellement, elle trouve une application comme microbicide ou microbiostatique. Elle contrôle les bactéries et les champignons formant des boues dans divers systèmes, notamment les systèmes de refroidissement d'eau, la récupération du pétrole et la production de papier . Son efficacité pour prévenir la croissance microbienne est essentielle pour maintenir l'hygiène et l'efficacité industrielles.

Recherche et développement

Ce composé est important en recherche et développement pour tester de nouvelles voies de synthèse et réactions. Il fournit un modèle pour étudier les réactions de bromation et le comportement des composés phénoliques dans divers environnements chimiques .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 1-(2-Bromo-4-hydroxyphenyl)ethanone are Protein Tyrosine Phosphatases (PTPs) . Specifically, it inhibits SHP-1 (ΔSH2) and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

1-(2-Bromo-4-hydroxyphenyl)ethanone interacts with its targets by binding to the active sites of the PTPs, thereby inhibiting their activity . This inhibition results in an increase in phosphorylation levels of proteins, altering cellular signaling pathways .

Biochemical Pathways

The inhibition of PTPs affects various biochemical pathways. For instance, the inhibition of PTP1B can enhance insulin signaling, making this compound potentially useful in the treatment of type 2 diabetes . Similarly, the inhibition of SHP-1 can affect cell proliferation and apoptosis .

Pharmacokinetics

Given its molecular structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 1-(2-Bromo-4-hydroxyphenyl)ethanone’s action are primarily due to the altered phosphorylation state of proteins. This can lead to changes in cell signaling, gene expression, and cellular function . The specific effects can vary depending on the cell type and the specific PTPs that are inhibited .

Action Environment

The action, efficacy, and stability of 1-(2-Bromo-4-hydroxyphenyl)ethanone can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature . .

Propriétés

IUPAC Name |

1-(2-bromo-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZMXDQVZPWRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

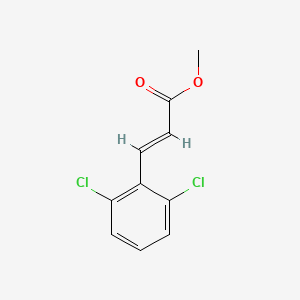

CC(=O)C1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057573 | |

| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61791-99-9 | |

| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)